molecular formula C9H18ClNO3 B1439260 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride CAS No. 1185299-82-4

1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride

Cat. No. B1439260
M. Wt: 223.7 g/mol
InChI Key: BHTVDQLDGORVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride, more commonly referred to as MEPC, is an organic compound belonging to the family of piperidines. It is a white, odorless, crystalline solid that is soluble in water. MEPC is used in a variety of applications in the field of organic chemistry and is commonly used as a building block in the synthesis of other compounds. MEPC has a variety of scientific research applications, as well as biochemical and physiological effects on lab experiments.

Scientific Research Applications

Antimicrobial Activity

1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride has been utilized in the synthesis of new pyridine derivatives with observed antimicrobial activity. These compounds have shown variable and modest activity against specific strains of bacteria and fungi, indicating potential applications in antimicrobial research (Patel, Agravat, & Shaikh, 2011).

Structural and Biochemical Studies

This compound has also been involved in structural and conformational studies. For example, it has been synthesized and examined through NMR spectroscopy and X-ray diffraction, providing insights into its molecular structure and potential biochemical interactions (Burgos et al., 1992).

Identification and Quantification in Pharmaceutical Analysis

In the pharmaceutical industry, 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride has been used in the identification and quantification of impurities in drug substances, such as cloperastine hydrochloride. This application is crucial for ensuring drug purity and safety (Liu et al., 2020).

Synthesis of Derivatives and Intermediates

The compound has been used in the synthesis of various derivatives and intermediates, which are important in the development of new pharmaceuticals and compounds with pharmacological interest. This includes the preparation of piperidinedione derivatives and their potential application in the synthesis of therapeutic agents (Ibenmoussa et al., 1998).

Crystal Structure Analysis

Crystal and molecular structure analysis of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride has been conducted, providing valuable information about its conformation and potential chemical behavior. This information is essential for understanding its interactions and stability in various applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).

properties

IUPAC Name

1-(2-methoxyethyl)piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-13-6-5-10-4-2-3-8(7-10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTVDQLDGORVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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